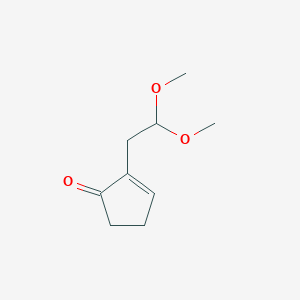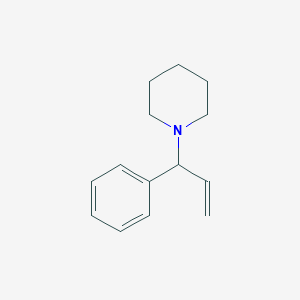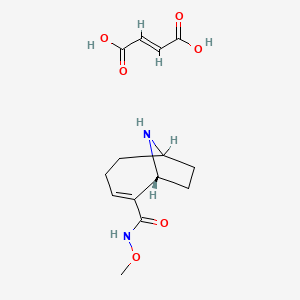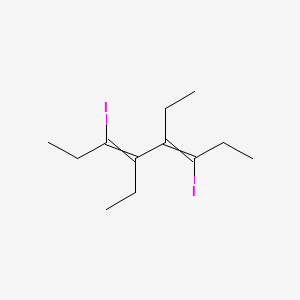
3,3,6,6-Tetraethoxy-1,5-dimethylcyclohexa-1,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,6,6-Tetraethoxy-1,5-dimethylcyclohexa-1,4-diene is an organic compound characterized by its unique structure, which includes four ethoxy groups and two methyl groups attached to a cyclohexa-1,4-diene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-Tetraethoxy-1,5-dimethylcyclohexa-1,4-diene typically involves the reaction of 1,5-dimethylcyclohexa-1,4-diene with ethyl alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid.
Solvent: Ethyl alcohol acts as both the reactant and the solvent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and crystallization is also common to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,6,6-Tetraethoxy-1,5-dimethylcyclohexa-1,4-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) in an alcoholic solvent.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of new ethers or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3,3,6,6-Tetraethoxy-1,5-dimethylcyclohexa-1,4-diene has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,3,6,6-Tetraethoxy-1,5-dimethylcyclohexa-1,4-diene involves its interaction with various molecular targets and pathways. The compound’s ethoxy groups can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The cyclohexa-1,4-diene ring provides a stable framework that can undergo various transformations, making it a versatile intermediate in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Dimethylcyclohexa-1,4-diene: Lacks the ethoxy groups, making it less reactive in certain substitution reactions.
3,3,6,6-Tetramethylcyclohexa-1,4-diene: Similar structure but with methyl groups instead of ethoxy groups, leading to different reactivity and applications.
1,3-Dimethylcyclohexa-1,4-diene: Different substitution pattern, affecting its chemical behavior and applications.
Uniqueness
3,3,6,6-Tetraethoxy-1,5-dimethylcyclohexa-1,4-diene is unique due to the presence of four ethoxy groups, which enhance its solubility and reactivity in various chemical reactions. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
114390-17-9 |
|---|---|
Molekularformel |
C16H28O4 |
Molekulargewicht |
284.39 g/mol |
IUPAC-Name |
3,3,6,6-tetraethoxy-1,5-dimethylcyclohexa-1,4-diene |
InChI |
InChI=1S/C16H28O4/c1-7-17-15(18-8-2)11-13(5)16(19-9-3,20-10-4)14(6)12-15/h11-12H,7-10H2,1-6H3 |
InChI-Schlüssel |
IDIFBYMFVHYWAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(C=C(C(C(=C1)C)(OCC)OCC)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


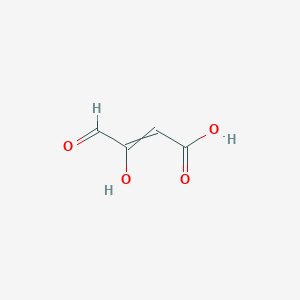
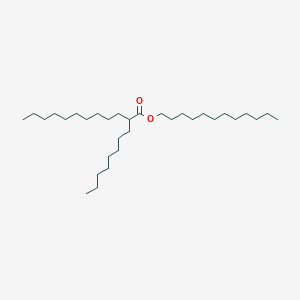
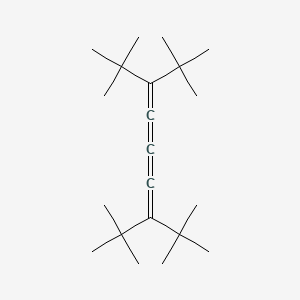
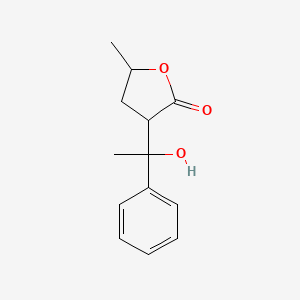
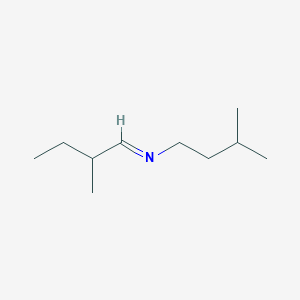


![Bis{[(fluorooxy)sulfinyl]oxy}(dimethyl)stannane](/img/structure/B14293573.png)


